5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H19N7O2 . It contains two triazole rings, two phenyl rings, and a carboxamide group. The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Scientific Research Applications
Crystal Structure and Synthetic Pathways
Research into triazole derivatives often focuses on their crystal structures to understand their chemical properties and potential applications in material science or as pharmaceutical intermediates. For example, the study by L'abbé et al. (2010) elucidates the crystal structure of a closely related triazole derivative, highlighting its potential in designing compounds with specific physical or chemical properties L'abbé, G., Meutermans, W., Meervelt, L. V., King, G., & Lenstra, A. (2010).
Antimicrobial and Anticancer Activities
Triazole compounds have been extensively studied for their antimicrobial and anticancer activities. Research by Bektaş et al. (2007) on 1,2,4-triazole derivatives demonstrated their potential as antimicrobial agents, which could be relevant to the study of 5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Additionally, the work by Rahmouni et al. (2016) exploring pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities points to the broader therapeutic potential of triazole-based compounds Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016).
Methodological Advances in Synthesis
The development of novel synthetic methodologies for triazole derivatives is another area of significant research interest. This includes the creation of new pathways for the synthesis of triazole-based compounds, which could facilitate the production of pharmaceuticals and materials with advanced properties. For instance, the research by Naik et al. (1974) on the synthesis of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides offers insights into the versatility of triazole compounds in synthesis Naik, S. R., Witkowski, J. T., & Robins, R. K. (1974).
Mechanism of Action
Properties
IUPAC Name |
5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-13-12-20-23-25(13)17-10-8-15(9-11-17)21-19(27)18-14(2)26(24-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBVELWMWOPQQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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